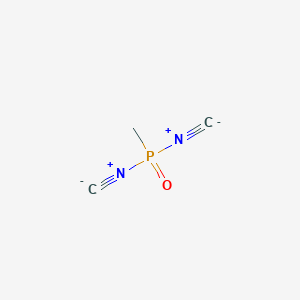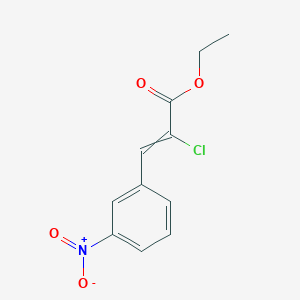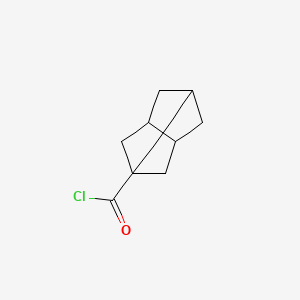
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the third position, an ethyl group at the first position, and a hydroxy group at the fourth position on the quinoline ring, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with aniline derivatives and ethyl acetoacetate.
Cyclization Reaction: The reaction involves the cyclization of the aniline derivative with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the cyclization process.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Procurement of high-purity starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining product quality.
Purification and Quality Control: Implementing purification techniques and quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-Amino-1-ethyl-4-quinolinone.
Reduction: Formation of this compound.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxyquinoline: Lacks the ethyl group at the first position.
1-Ethyl-4-hydroxyquinolin-2(1H)-one: Lacks the amino group at the third position.
3-Amino-1-methyl-4-hydroxyquinolin-2(1H)-one: Contains a methyl group instead of an ethyl group at the first position.
Uniqueness
3-Amino-1-ethyl-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both the amino group at the third position and the ethyl group at the first position, which may contribute to its distinct biological and chemical properties.
Propriétés
Numéro CAS |
184536-16-1 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-amino-1-ethyl-4-hydroxyquinolin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-8-6-4-3-5-7(8)10(14)9(12)11(13)15/h3-6,14H,2,12H2,1H3 |
Clé InChI |
GXQRYCYZABWAMF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)



![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)

silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
